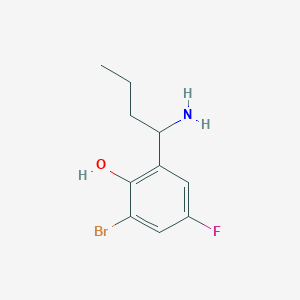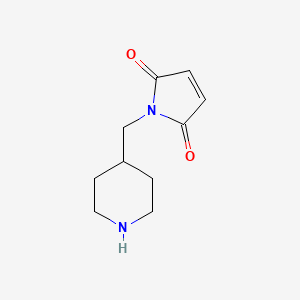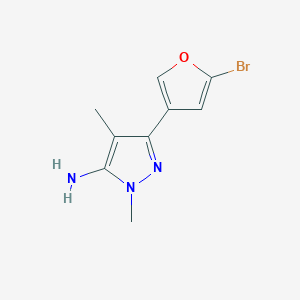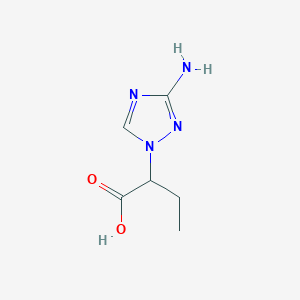
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of hydrazine derivatives with formic acid or its derivatives to form the triazole ring. Subsequent reactions introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes optimized for yield and purity. These methods often employ catalytic processes and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the butanoic acid moiety.
1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents on the triazole ring.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is unique due to the presence of both the amino group and the butanoic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N4O2 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H2,7,9)(H,11,12) |
InChI-Schlüssel |
RPHMSQBMGJSQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


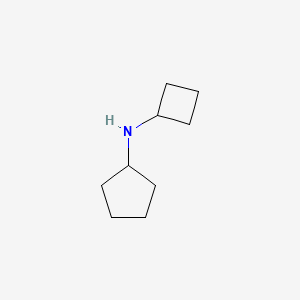
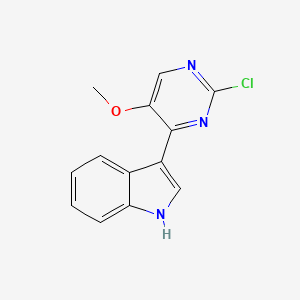
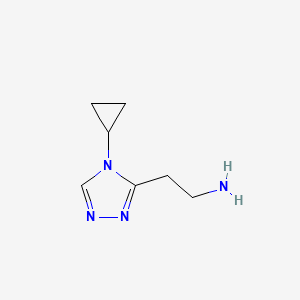

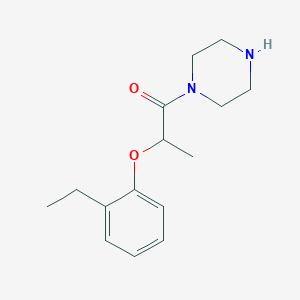
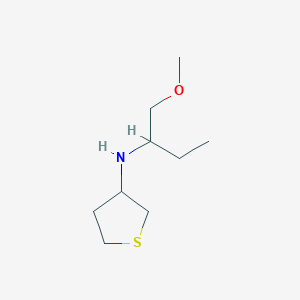
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
